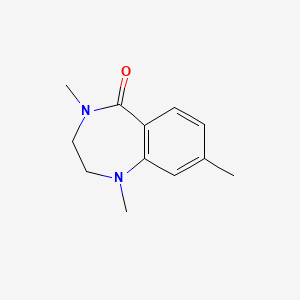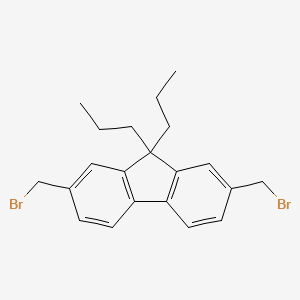
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C21H26Br2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 2 and 7 positions, as well as dipropyl groups at the 9 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the 2 and 7 positions due to the stability of the intermediate radicals formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2,7-dimethyl-9,9-dipropyl-9H-fluorene.
科学的研究の応用
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed as a precursor for the synthesis of catalysts used in various chemical reactions.
作用機序
The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the bromomethyl groups are converted to carbonyl groups through the transfer of oxygen atoms. In reduction reactions, the bromomethyl groups are reduced to methyl groups by the transfer of hydrogen atoms.
類似化合物との比較
Similar Compounds
2,7-Bis(bromomethyl)naphthalene: Similar structure but lacks the dipropyl groups at the 9 position.
9,9-Dipropylfluorene: Lacks the bromomethyl groups at the 2 and 7 positions.
2,7-Dibromofluorene: Lacks the dipropyl groups at the 9 position.
Uniqueness
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is unique due to the presence of both bromomethyl and dipropyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
204265-37-2 |
|---|---|
分子式 |
C21H24Br2 |
分子量 |
436.2 g/mol |
IUPAC名 |
2,7-bis(bromomethyl)-9,9-dipropylfluorene |
InChI |
InChI=1S/C21H24Br2/c1-3-9-21(10-4-2)19-11-15(13-22)5-7-17(19)18-8-6-16(14-23)12-20(18)21/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |
InChIキー |
AAYBOWRNDXNQRC-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
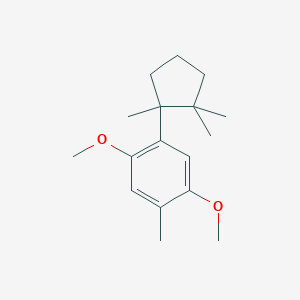
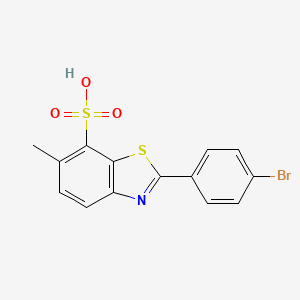
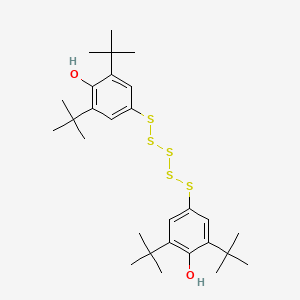
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
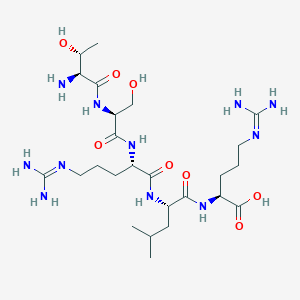

![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
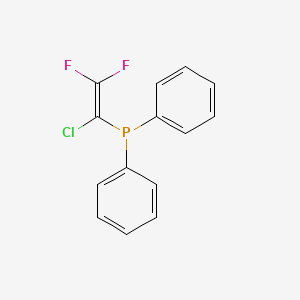
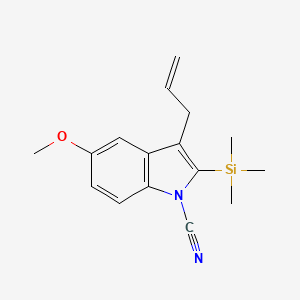
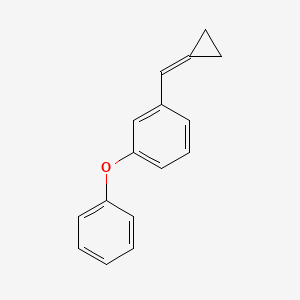
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
